molecular formula C10H15N3O3 B13614591 tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

Cat. No.: B13614591
M. Wt: 225.24 g/mol
InChI Key: TVGBKDPHPFHQIC-UHFFFAOYSA-N
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Description

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is an organic compound that features an imidazole ring substituted with a formyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate typically involves multiple stepsThe process may involve reactions such as formylation, protection of amino groups, and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-ButylN-(2-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
  • tert-ButylN-(2-formyl-1-methyl-1H-triazol-4-yl)carbamate

Uniqueness

tert-ButylN-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound featuring a unique structure that includes a tert-butyl group, an imidazole ring, and a carbamate functional group. Its molecular formula is C11H16N4O2, indicating a complex arrangement of atoms that contributes to its biological activity. This compound has been the subject of various studies aimed at exploring its potential applications in pharmaceuticals and other fields.

The compound's structure allows for versatile chemical reactions, including:

  • Oxidation : Can be oxidized to produce N-oxides.
  • Reduction : Can yield corresponding amine derivatives.
  • Substitution : Nucleophilic substitution can occur on the imidazole ring, particularly at the C-2 and C-5 positions, facilitating further functionalization.

Biological Activity

Research indicates that tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor. This potential makes it relevant for therapeutic applications targeting various diseases, including cancer and infections. Key biological activities include:

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism likely involves the inhibition of specific microbial enzymes or receptors.

Anticancer Activity

The compound has been investigated for its anticancer properties. It may interact with enzymes or receptors involved in cancer cell proliferation, potentially inhibiting their activity. This interaction could disrupt metabolic pathways critical to cancer progression.

Enzyme Inhibition

The mechanism of action often involves binding to active or allosteric sites on enzymes, preventing substrate binding and subsequent catalytic activity. This characteristic is crucial in designing drugs that target specific enzymes implicated in various diseases.

Synthesis and Evaluation

The synthesis typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with tert-butyl chloroformate under anhydrous conditions. This synthetic route has been optimized for yield and purity.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate:

Compound NameStructureKey Features
Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamateC9H15N3O2Known for enzyme inhibition potential
Methyl carbamate derivativesVariesCommonly used as pesticides; less complex
Benzimidazole derivativesVariesBroad range of biological activities; less specific than imidazoles

The specific mechanism by which tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate exerts its effects is not fully elucidated. However, it is known to interact with various molecular targets, modifying the activity of proteins or enzymes through its formyl group and imidazole core.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(2-formyl-1-methylimidazol-4-yl)carbamate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-5-13(4)8(6-14)11-7/h5-6H,1-4H3,(H,12,15)

InChI Key

TVGBKDPHPFHQIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C=O)C

Origin of Product

United States

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